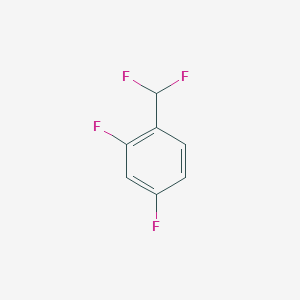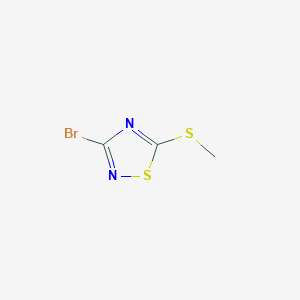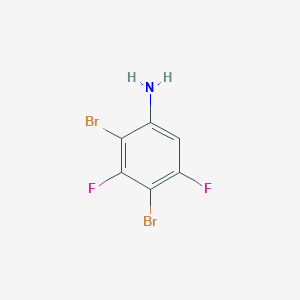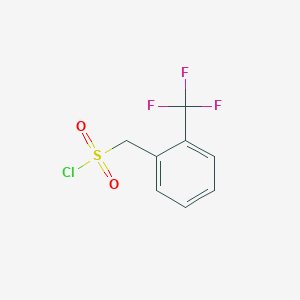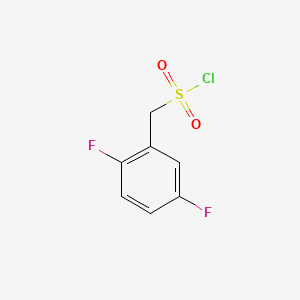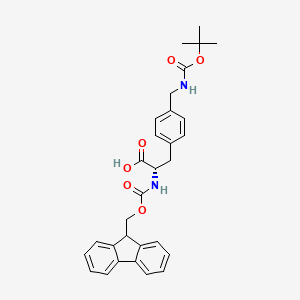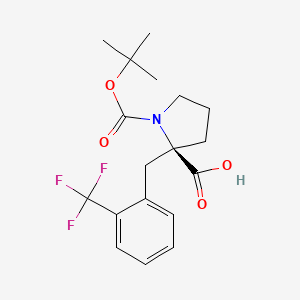
(R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrrolidine derivative, which is a class of organic compounds containing a five-membered nitrogen-containing ring. The specific structure of (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid suggests that it is a chiral molecule with a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethylbenzyl substituent, and a carboxylic acid functionality.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex due to the need to control the stereochemistry and protect functional groups during the synthesis. The one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported in one study, demonstrates a method that could potentially be adapted for the synthesis of the compound . The use of a continuous flow method allows for the in situ hydrolysis of tert-butyl esters, which could be a crucial step in the synthesis of (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can adopt various conformations. For example, in a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups and the ring are significant as they can affect the overall shape and reactivity of the molecule. These structural details are essential for understanding the physical and chemical properties of the compound.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions, particularly due to the reactivity of the carboxylic acid group and the potential for nucleophilic substitution at the benzyl position. The presence of the Boc group is particularly relevant as it is commonly used as a protecting group for amines, which can be removed under acidic conditions. The trifluoromethyl group could also influence the reactivity by imparting electron-withdrawing effects, which could affect the reactivity of the benzyl position.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives like (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid are influenced by their molecular structure. The presence of the Boc group and the trifluoromethylbenzyl substituent will affect the compound's solubility, boiling point, and stability. The carboxylic acid group contributes to the acidity of the compound and its ability to form hydrogen bonds, which can affect its solubility in water and organic solvents. The chiral nature of the compound also means that it may have different physical and chemical properties in its enantiomeric forms.
Applications De Recherche Scientifique
Amyloidosis Treatment Research
(R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, a component in the development of CPHPC, shows potential in treating systemic amyloidosis. CPHPC specifically targets serum amyloid P component (SAP), a universal constituent of amyloid deposits contributing to their formation and persistence. Clinical observations indicate that CPHPC can sustainably deplete circulating SAP in patients by over 95%, reducing the SAP content in amyloidotic organs significantly without notable adverse effects. In hereditary fibrinogen amyloidosis, which is characteristically progressive, CPHPC treatment has been observed to reduce proteinuria and prolong renal survival, suggesting a promising direction for further studies in amyloidosis treatment (Gillmore et al., 2010).
Olfactory Research
In olfactory studies, homologous carboxylic acids, which include compounds structurally related to (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, have been investigated to understand their summation and interaction with other odorous compounds. Research indicates that the detection of acetic and butyric acid, both carboxylic acids, shows additive or even supra-additive summation at low perithreshold concentrations when mixed with unrelated odorants. Interestingly, medium-chain acids exhibit subadditive interactions across a wide range of concentrations, signifying the influence of carbon-chain length not only on summation with other carboxylic acids but also with unrelated compounds. This insight into the interaction of homologous carboxylic acids with other odorants could be fundamental in fragrance and flavor industries (Miyazawa et al., 2009).
Propriétés
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-6-9-17(22,14(23)24)11-12-7-4-5-8-13(12)18(19,20)21/h4-5,7-8H,6,9-11H2,1-3H3,(H,23,24)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBNWHRFTFEEAZ-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375977 |
Source


|
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959576-51-3 |
Source


|
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



